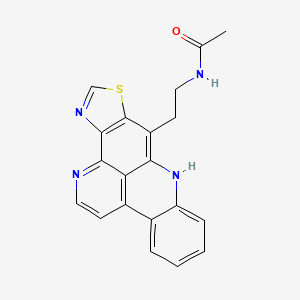
Kuanoniamine D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La kuanoniamine D est un alcaloïde pyridoacridine, une classe de composés connus pour leurs structures complexes et leurs activités biologiques significatives. Elle est dérivée d'organismes marins, en particulier des éponges et des tuniciers. Ces composés sont souvent étudiés pour leurs applications thérapeutiques potentielles, notamment leurs propriétés anticancéreuses, antibactériennes et antifongiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse totale de la kuanoniamine D implique plusieurs étapes, à partir de précurseurs aromatiques simples. L'une des étapes clés comprend la formation du noyau pyridoacridine par une série de réactions de cyclisation. Par exemple, l'intermédiaire mésylate peut être converti en forme amide, suivie d'une photolyse pour donner la this compound .
Méthodes de production industrielle : La plupart des méthodes de production sont encore en phase de recherche et développement, axées sur l'optimisation du rendement et de la pureté du composé .
Analyse Des Réactions Chimiques
Types de réactions : La kuanoniamine D subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels sur le noyau pyridoacridine.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation des atomes d'azote dans la structure.
Réactifs et conditions communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés quinoniques, tandis que la réduction peut produire des dérivés aminés .
Applications De Recherche Scientifique
Chimie : Elle sert de composé modèle pour étudier la synthèse et la réactivité des alcaloïdes pyridoacridines.
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec l'ADN cellulaire. Elle s'intercale dans les brins d'ADN, perturbant le fonctionnement normal de l'ADN et conduisant à la mort cellulaire. Ce mécanisme est particulièrement efficace contre les cellules cancéreuses en division rapide. De plus, la this compound a montré qu'elle inhibait les enzymes topoisomérases, contribuant davantage à ses effets cytotoxiques .
Composés similaires :
Shermilamine B : Un autre alcaloïde pyridoacridine présentant des activités biologiques similaires.
Kuanoniamine A et C : Ces composés partagent une structure centrale similaire mais diffèrent par leurs groupes fonctionnels et leurs activités biologiques
Unicité : La this compound est unique en raison de ses caractéristiques structurelles spécifiques et de ses activités biologiques puissantes. Sa capacité à s'intercaler dans l'ADN et à inhiber les enzymes topoisomérases la distingue des autres composés similaires. De plus, son activité cytotoxique contre un large éventail de lignées cellulaires cancéreuses en fait un candidat prometteur pour le développement de médicaments .
Mécanisme D'action
The mechanism of action of kuanoniamine D involves its interaction with cellular DNA. It intercalates into the DNA strands, disrupting the normal function of the DNA and leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells. Additionally, this compound has been shown to inhibit topoisomerase enzymes, further contributing to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Shermilamine B: Another pyridoacridine alkaloid with similar biological activities.
Kuanoniamine A and C: These compounds share a similar core structure but differ in their functional groups and biological activities
Uniqueness: Kuanoniamine D is unique due to its specific structural features and potent biological activities. Its ability to intercalate into DNA and inhibit topoisomerase enzymes sets it apart from other similar compounds. Additionally, its cytotoxic activity against a broad range of cancer cell lines makes it a promising candidate for further drug development .
Propriétés
Numéro CAS |
133401-13-5 |
|---|---|
Formule moléculaire |
C20H16N4OS |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H16N4OS/c1-11(25)21-8-7-14-17-16-13(12-4-2-3-5-15(12)24-17)6-9-22-18(16)19-20(14)26-10-23-19/h2-6,9-10,24H,7-8H2,1H3,(H,21,25) |
Clé InChI |
GUSIRVISUKPQFL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC1=C2C3=C(C=CN=C3C4=C1SC=N4)C5=CC=CC=C5N2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


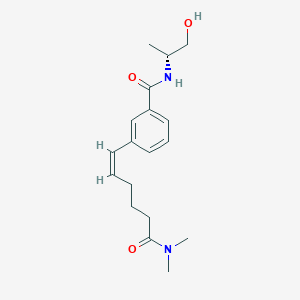
![1-Cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea;dihydrochloride](/img/structure/B3061551.png)
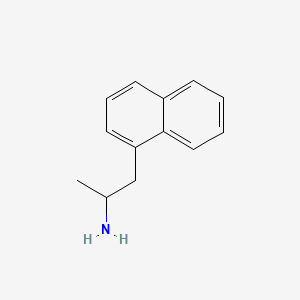


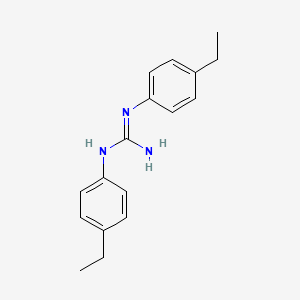
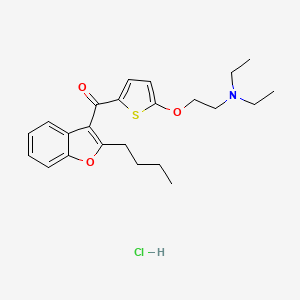
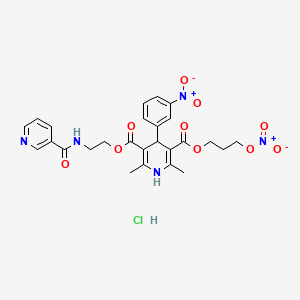
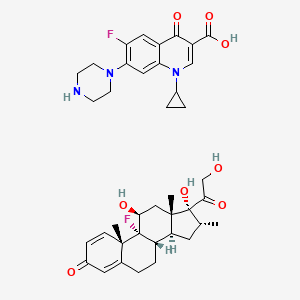

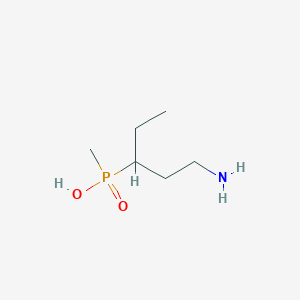
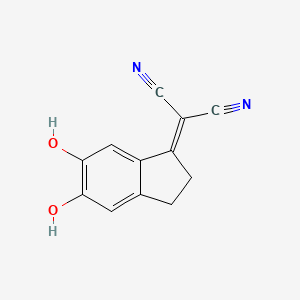
![2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid](/img/structure/B3061645.png)

